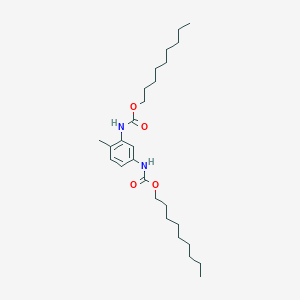
2-Methyl-5-tritylfuran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-tritylfuran typically involves the introduction of the trityl group to a furan derivative. One common method is the reaction of 2-methylfuran with trityl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trityl chloride. The general reaction scheme is as follows:
2-Methylfuran+Trityl chlorideAlCl3this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired compound from reaction mixtures.
化学反应分析
Types of Reactions
2-Methyl-5-tritylfuran can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: Reduction of the furan ring can lead to the formation of dihydrofuran or tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, particularly at the positions adjacent to the oxygen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the furan ring.
Substitution: Electrophilic reagents such as bromine (Br2) or nitronium ion (NO2+) can be used for substitution reactions.
Major Products
Oxidation: Formation of this compound-3-one.
Reduction: Formation of 2-methyl-5-trityltetrahydrofuran.
Substitution: Formation of this compound derivatives with various substituents.
科学研究应用
2-Methyl-5-tritylfuran has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the study of steric and electronic effects in chemical reactions.
Biology: The compound can be used as a probe to study biological processes involving furan derivatives. Its interactions with biological macromolecules can provide insights into enzyme mechanisms and receptor binding.
Industry: Used in the production of specialty chemicals, polymers, and materials with unique properties.
作用机制
The mechanism of action of 2-Methyl-5-tritylfuran involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other macromolecules, influencing their activity and function.
Pathways Involved: The trityl group can stabilize reactive intermediates, facilitating specific chemical transformations. The furan ring can participate in π-π interactions and hydrogen bonding, affecting the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
2-Methylfuran: A simpler furan derivative without the trityl group.
2-Methyl-5-propionylfuran: A furan derivative with a propionyl group instead of a trityl group.
2-Methyl-5-phenylfuran: A furan derivative with a phenyl group at the 5-position.
Uniqueness
2-Methyl-5-tritylfuran is unique due to the presence of the bulky trityl group, which significantly influences its chemical reactivity and physical properties. The trityl group provides steric hindrance, affecting the compound’s interactions with other molecules and its behavior in chemical reactions.
属性
分子式 |
C24H20O |
|---|---|
分子量 |
324.4 g/mol |
IUPAC 名称 |
2-methyl-5-tritylfuran |
InChI |
InChI=1S/C24H20O/c1-19-17-18-23(25-19)24(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-18H,1H3 |
InChI 键 |
CFXYODWEJPFMJR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(O1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Adamantyl[(3,5-dimethoxybenzoyl)amino]acetic acid](/img/structure/B14951490.png)
![N-{2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethyl}-2-fluorobenzamide](/img/structure/B14951496.png)

![2-[9-Benzyl-4-(4-ethoxyphenyl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]-4-chlorophenol](/img/structure/B14951507.png)
![N-({N'-[(E)-(2-Methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-[4-(propan-2-YL)phenyl]benzenesulfonamide](/img/structure/B14951522.png)
![N'-[(E)-(4,5-dibromofuran-2-yl)methylidene]-2-(naphthalen-2-ylamino)acetohydrazide (non-preferred name)](/img/structure/B14951526.png)
![(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinecarbothioamide](/img/structure/B14951533.png)
![N-(2-methylbutan-2-yl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B14951545.png)

![1-Cyclohexyl-4-[(3-methoxyphenyl)sulfonyl]piperazine](/img/structure/B14951554.png)
![1-[(3-Methoxyphenyl)sulfonyl]-4-(3-methylbutyl)piperazine](/img/structure/B14951566.png)
![[3-({[(4-Methylphenyl)sulfonyl]oxy}methyl)-1-adamantyl]methyl 4-methylbenzenesulfonate](/img/structure/B14951581.png)
![2-(4-chlorophenyl)-N-[3,5-dimethyl-1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-yl]acetamide](/img/structure/B14951591.png)
![2-[3-(2-Diethylaminoethylsulfanyl)-[1,2,4]triazino[5,6-b]indol-5-yl]acetamide](/img/structure/B14951592.png)
